4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Description
4-Fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para-position and an N-linked 2-methyl-3-nitrophenyl group. Its molecular formula is C₁₃H₁₀FN₂O₄S, with a molecular weight of 324.30 g/mol. The fluorine atom enhances electronegativity and metabolic stability, while the nitro group (-NO₂) at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions .
Properties
IUPAC Name |
4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-12(3-2-4-13(9)16(17)18)15-21(19,20)11-7-5-10(14)6-8-11/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFOXVVSCDQDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methyl-3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 4-fluoro-N-(2-methyl-3-aminophenyl)benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-fluoro-N-(2-carboxy-3-nitrophenyl)benzenesulfonamide.
Scientific Research Applications
4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The nitro group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs, emphasizing substituent-driven variations in molecular weight, melting points, and biological activity:
Key Observations :
- Melting Points : Fluorinated derivatives (e.g., compound 2m: 144–146°C) generally exhibit lower melting points than brominated analogs (e.g., 4b in : 184–186°C), likely due to reduced molecular symmetry and weaker van der Waals interactions .
- Biological Activity : Fluorine’s electronegativity enhances binding to biological targets (e.g., kinase inhibition in compound 2m), while nitro groups may improve metabolic stability but pose toxicity risks .
Structural Modifications and Pharmacological Profiles
- Thiazole and Pyrazole Hybrids : Incorporation of heterocyclic rings (e.g., thiazole in compound 5d) improves bioavailability and target selectivity. The thiazole moiety in 5d contributes to anti-inflammatory activity via LPS-induced cytokine modulation .
- Brominated Analogs : Bromine’s bulkiness (e.g., 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide) enhances halogen bonding but may reduce metabolic clearance compared to fluorine .
- Methoxy vs.
Antimicrobial and Anticancer Potential
- Fluorinated sulfonamides (e.g., compound 4d in ) demonstrate moderate-to-strong antimicrobial activity against Gram-positive bacteria, attributed to fluorine’s ability to penetrate lipid bilayers .
- In anticancer studies, compound 2m () inhibits kinase activity at IC₅₀ values <1 μM, suggesting that the fluorine-nitro combination enhances target affinity via electrostatic interactions with catalytic lysine residues .
Metabolic and Toxicological Considerations
- Nitro Group Limitations: While -NO₂ improves stability, its reduction to -NH₂ in vivo (as seen in azo dye studies) may generate reactive intermediates, necessitating structural optimization for safer profiles .
- Fluorine Advantages : Fluorine’s small size and high electronegativity minimize off-target interactions, as evidenced by compound 14 (), which shows dual α2A/5-HT7 receptor affinity without hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
